Venlafaxine Besylate

Description

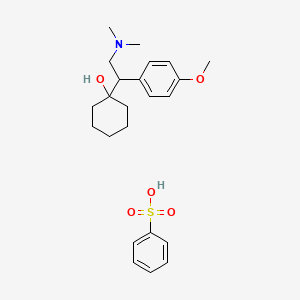

Structure

2D Structure

Properties

CAS No. |

609345-58-6 |

|---|---|

Molecular Formula |

C23H33NO5S |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

benzenesulfonic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C17H27NO2.C6H6O3S/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;7-10(8,9)6-4-2-1-3-5-6/h7-10,16,19H,4-6,11-13H2,1-3H3;1-5H,(H,7,8,9) |

InChI Key |

PTEFWGKCGCNHDM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Historical and Scientific Context of Venlafaxine Besylate in Psychopharmacology Research

Early Discovery and Structural Elucidation of Venlafaxine (B1195380) as a Novel Phenylethylamine Derivative

Venlafaxine, a synthetic phenethylamine (B48288) bicyclic derivative, was first synthesized by researchers at Wyeth-Ayerst Laboratories. newdrugapprovals.orggoogle.com Structurally, it is distinct from tricyclic, tetracyclic, or other established classes of antidepressant agents. google.com The compound is chemically designated as (R/S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol. wikipedia.org As a phenylethylamine derivative, its core structure is foundational to its pharmacological activity. newdrugapprovals.orggoogle.com

The initial patented synthesis involved the reaction of p-methoxyphenylacetonitrile with cyclohexanone, followed by reduction of the resulting cyano-intermediate and subsequent methylation to yield venlafaxine. newdrugapprovals.org One of the early pivotal steps was the reduction of 1-[Cyano-1-(4-methoxyphenyl)methyl]cyclohexanol to form the intermediate 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which was then converted to venlafaxine. google.com Various synthetic routes have since been developed using different catalysts and reagents, such as palladium on charcoal, to improve yield and efficiency. google.com

The structural elucidation of venlafaxine and its related substances was confirmed through methods including ¹H NMR and Mass Spectrometry. cjph.com.cn These analyses have been crucial for quality control and for understanding the compound's chemical properties. cjph.com.cn Venlafaxine possesses a chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers, which have different pharmacological activities. researchgate.netnih.gov

| Property | Data |

| IUPAC Name | (RS)-1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexanol wikipedia.org |

| Chemical Formula | C₁₇H₂₇NO₂ wikipedia.org |

| Classification | Phenylethylamine bicyclic derivative google.comwikipedia.org |

| Initial Synthesis | Reaction of p-methoxyphenylacetonitrile with cyclohexanone, followed by reduction and methylation newdrugapprovals.org |

Evolution of Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Research with Venlafaxine

Venlafaxine was a pioneering compound in the class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). google.comdrugbank.com Its mechanism of action involves blocking the transporter proteins for both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), which increases the synaptic availability of these neurotransmitters. wikipedia.orgdrugbank.com

| Enantiomer | Primary Mechanism of Action |

| (R)-Venlafaxine | Potent inhibitor of both serotonin and norepinephrine reuptake researchgate.netnih.gov |

| (S)-Venlafaxine | More selective inhibitor of serotonin reuptake researchgate.netnih.gov |

Developmental Trajectory of Venlafaxine Formulations for Sustained-Release Research

The development of sustained-release formulations for venlafaxine was driven by the compound's pharmacokinetic properties, including its relatively short half-life of about 5 hours. scirp.orgnih.gov The initial immediate-release formulations required multiple daily administrations to maintain therapeutic plasma concentrations. nih.gov This led to research focused on creating a once-a-day dosage form to improve patient compliance and provide more stable plasma levels. dergipark.org.trpharmascholars.com

A significant challenge in developing an extended-release formulation was the high water solubility of the initial salt form, venlafaxine hydrochloride (572 mg/mL). scirp.org This high solubility can lead to rapid initial drug release, a phenomenon known as "dose dumping". ijcrt.org To control the release rate, researchers explored various formulation strategies, including the use of hydrophilic and hydrophobic polymers to create a matrix system, multi-layer tablets, and coated pellets. scirp.orgnih.govdergipark.org.trresearchgate.netijrpc.com Polymers such as Hydroxypropyl Methylcellulose (HPMC), Carbopol, Polyethylene Oxide (PEO), and Ethyl Cellulose have been extensively studied to modulate drug release over a 12 to 24-hour period. nih.govdergipark.org.trresearchgate.netijrpc.com

A pivotal development in this trajectory was the creation of a different salt form, venlafaxine besylate (venlafaxine benzenesulfonate). Research demonstrated that this compound has significantly lower water solubility compared to venlafaxine hydrochloride. This property is advantageous for controlling the dissolution rate and is therefore more suitable for formulating extended-release dosage forms. The besylate salt can be prepared in various crystalline forms, such as a monohydrate, which further aids in formulation development.

| Venlafaxine Salt Form | Water Solubility (approx.) | Significance for Formulation |

| Venlafaxine Hydrochloride | 572 mg/mL scirp.org | High solubility presents a challenge for controlling release in sustained-release formulations. |

| This compound Monohydrate | 25 mg/mL | Lower solubility is advantageous for developing extended-release dosage forms with a more controlled dissolution rate. |

Synthetic Methodologies and Chemical Derivatization in Venlafaxine Besylate Research

Established Synthetic Pathways for Venlafaxine (B1195380) Precursors and the Base Compound

The synthesis of the venlafaxine base is a critical precursor to forming the besylate salt. A common and established pathway begins with the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone. newdrugapprovals.org This reaction, often conducted in the presence of a base like n-butyllithium, yields the key intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, sometimes referred to as the "cyano-intermediate". newdrugapprovals.orggoogle.com

The subsequent steps involve the transformation of this cyano-intermediate into the final venlafaxine base. A widely cited method involves a two-step process:

Reduction of the Nitrile: The cyano group of the intermediate is reduced to a primary amine. This reduction can be achieved using various catalytic hydrogenation methods. One patented process utilizes a 5% rhodium on alumina (B75360) catalyst under hydrogen pressure to produce 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. newdrugapprovals.orgasianpubs.org Alternative methods have been developed to improve scalability and cost-effectiveness, such as using 10% palladium on carbon in acetic acid. asianpubs.org

N-Methylation: The resulting primary amine is then N-methylated to form the tertiary amine characteristic of venlafaxine. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid, is a conventional method for this step. newdrugapprovals.orgasianpubs.orggoogleapis.com This reaction directly yields the venlafaxine free base, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol.

This synthetic route is foundational, though it has been noted that challenges such as the use of expensive catalysts and the need for chromatographic purification have prompted further research into more efficient methodologies. asianpubs.org

Salt Formation Chemistry: Synthesis and Characterization of Venlafaxine Besylate

This compound is synthesized through a salt formation reaction between the venlafaxine free base and benzenesulfonic acid. google.com This process is typically carried out by contacting the two reactants in a suitable solvent system. The selection of the solvent is crucial as it can influence the precipitation and crystallization of the final salt product. google.com

The synthesis can be achieved by dissolving the venlafaxine base in a solvent such as acetone, ethanol, or isopropanol, followed by the addition of a solution of benzenesulfonic acid. google.com The this compound salt can then be isolated from the reaction mixture by precipitation. This precipitation may occur spontaneously or can be induced by methods such as cooling the solution, adding an anti-solvent, or reducing the solvent volume through evaporation. google.com

Purification of the solid this compound can be performed by recrystallization from a suitable solvent or solvent mixture, including acetone, ethanol, water, ethyl acetate, methanol, and isopropanol, to achieve the desired degree of purity. google.com The resulting product is often a hydrated form, specifically this compound monohydrate. researchgate.netiucr.org

Crystallographic Studies and Polymorphism of this compound Monohydrate

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction studies, which have characterized it as a monohydrate. The systematic name for this compound is [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]dimethylazanium benzenesulfonate (B1194179) monohydrate, with the chemical formula C₁₇H₂₈NO₂⁺·C₆H₅O₃S⁻·H₂O. researchgate.netiucr.orgnih.gov

In the crystal lattice, the asymmetric unit consists of one venlafaxine cation, one besylate anion, and one water molecule. nih.gov The crystal structure exhibits extensive hydrogen bonding. A notable feature is the self-assembly of besylate anions and water molecules, which form hydrogen-bonded dimers linked around crystallographic inversion centers. researchgate.netiucr.orgnih.gov These dimers, along with the venlafaxine cations, form chains that propagate through the crystal. researchgate.netnih.gov The cohesion of the crystal packing is further stabilized by O—H⋯O, C—H⋯O, and C—H⋯π interactions between the components. researchgate.netiucr.org

The venlafaxine cation within the besylate salt structure adopts a "closed" conformation, which is characterized by an intramolecular N—H⋯O hydrogen bond. researchgate.net This is a distinguishing feature compared to other salt forms where an "open" conformation is observed. researchgate.net The cyclohexyl ring in the structure typically assumes a chair conformation. nih.gov

While polymorphism is a known phenomenon for other salts of venlafaxine, such as the hydrochloride form, the literature predominantly characterizes the besylate salt in its monohydrate crystalline form. researchgate.netresearchgate.netgoogle.comgoogle.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₈NO₂⁺·C₆H₅O₃S⁻·H₂O |

| Systematic Name | [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]dimethylazanium benzenesulfonate monohydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Structural Features | Hydrogen-bonded dimers of besylate anions and water molecules. researchgate.netiucr.org |

| Cation Conformation | Closed conformation with intramolecular N—H⋯O bond. researchgate.net |

Novel Approaches in this compound Synthesis for Enhanced Research Applications

Research into the synthesis of venlafaxine has led to the development of novel methodologies aimed at improving efficiency, reducing steps, and enabling stereoselective synthesis. These advancements in synthesizing the base compound are directly applicable to the production of this compound for research purposes.

One innovative approach provides a novel, single-step process for producing venlafaxine directly from the cyano-intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. google.com This method involves reacting the intermediate with dimethylamine (B145610) hydrochloride in a solvent like methanol, in the presence of a transition metal catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. google.com This reductive amination process combines the reduction and N-methylation steps, thereby streamlining the synthesis.

Another novel strategy focuses on the asymmetric synthesis of venlafaxine. A patented process describes the enantioselective synthesis using Sharpless asymmetric epoxidation followed by epoxide opening. google.com This multi-step approach allows for the selective production of a single enantiomer of venlafaxine, which is valuable for pharmacological studies comparing the activity of the individual R- and S-isomers. google.commdpi.com

A further improved method involves a different synthetic route starting from p-methoxyphenylethyl acid. academax.com The process includes converting the acid to an acyl chloride, reacting it with dimethylamine to form an amide, and then employing an Ivanov reaction and a reduction step to yield the venlafaxine base. This alternative pathway is proposed as suitable for industrial-scale production. academax.com These novel synthetic routes offer greater flexibility and efficiency for researchers requiring venlafaxine base for subsequent conversion into the besylate salt.

Molecular and Cellular Mechanisms of Action of Venlafaxine and Its Metabolites

Affinity and Potency for Monoamine Transporters

Venlafaxine (B1195380) and its metabolite, O-desmethylvenlafaxine (ODV), exert their primary mechanism of action by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862). drugbank.com They achieve this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), thus blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. drugbank.comnih.gov This action increases the concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. nih.govpatsnap.com Venlafaxine also demonstrates a weak inhibition of the dopamine (B1211576) transporter (DAT). cambridge.org

Serotonin Transporter (SERT) Reuptake Inhibition

Venlafaxine exhibits a potent and high affinity for the human serotonin transporter (SERT). drugbank.comnih.gov In vitro binding studies have reported a high affinity of venlafaxine for SERT, with Ki values around 82 nM. researchgate.netnih.gov This strong binding affinity translates to a potent inhibition of serotonin reuptake. patsnap.com Studies have shown that venlafaxine produces a dose-dependent and significant inhibition of SERT. nih.govresearchgate.net At therapeutic doses, venlafaxine is associated with a substantial saturation of the serotonin transporter. nih.gov The active metabolite, O-desmethylvenlafaxine (ODV), also potently inhibits SERT and has a comparable affinity to the parent compound. nih.gov In fact, some research suggests that desvenlafaxine (B1082) has an even higher binding affinity for SERT (Ki = 40 nM/L) compared to venlafaxine. researchgate.net

Norepinephrine Transporter (NET) Reuptake Inhibition

Venlafaxine and ODV also inhibit the norepinephrine transporter (NET), though with a lower affinity compared to SERT. drugbank.comnih.govdrugbank.com In vitro studies have shown that venlafaxine has a 30-fold lower affinity for NET (Ki = 2480 nM) than for SERT. researchgate.netnih.gov This disparity in affinity leads to a dose-dependent effect on norepinephrine reuptake. unisi.it While serotonin reuptake is inhibited at lower doses, clinically relevant inhibition of norepinephrine reuptake generally occurs at higher doses. researchgate.netunisi.it Despite the lower in vitro affinity, in vivo studies have demonstrated significant NET occupancy at clinical doses. nih.gov One study found that norepinephrine reuptake was inhibited by approximately 25% at a 75 mg/day dose of venlafaxine, increasing to 60% at a 375 mg/day dose. researchgate.netoup.com The active metabolite, O-desmethylvenlafaxine, shows a nearly 5-fold greater activity for NET (Ki = 558 nM/L) compared to venlafaxine. researchgate.net

Dopamine Transporter (DAT) Reuptake Inhibition (Weak)

Venlafaxine and its metabolites are weak inhibitors of the dopamine transporter (DAT). cambridge.orgfda.gov The affinity of venlafaxine for DAT is significantly lower than for SERT and NET, with a reported Ki value of 7647 nM. wikipedia.orgwikipedia.org Consequently, dopamine reuptake inhibition is generally considered to be clinically insignificant at typical therapeutic doses. researchgate.net However, at very high doses, some weak inhibition of dopamine reuptake may occur. cambridge.orgwikipedia.orgwikipedia.org It has also been proposed that by inhibiting norepinephrine reuptake in the frontal cortex, which has a low density of dopamine transporters, venlafaxine may indirectly increase dopamine neurotransmission in this brain region. cambridge.orgwikipedia.org

Interactive Table of Binding Affinities (Ki, nM) for Monoamine Transporters

| Compound | SERT | NET | DAT |

| Venlafaxine | 82 | 2480 | 7647 |

| O-desmethylvenlafaxine (Desvenlafaxine) | 40 | 558 | >10000 |

Note: Lower Ki values indicate higher binding affinity.

Receptor Binding Profiles and Selectivity

A key characteristic of venlafaxine and its active metabolite, O-desmethylvenlafaxine, is their high selectivity for monoamine transporters over other neuronal receptors. This selectivity contributes to a more favorable side-effect profile compared to older classes of antidepressants, such as tricyclic antidepressants (TCAs).

Lack of Significant Affinity for Muscarinic-Cholinergic Receptors

In vitro studies have consistently shown that venlafaxine and O-desmethylvenlafaxine have no significant affinity for muscarinic-cholinergic receptors. fda.govnih.govyoutube.com Pharmacological activity at these receptors is associated with anticholinergic side effects. The lack of binding to these receptors means that venlafaxine is not expected to produce such effects. nih.gov

Lack of Significant Affinity for H1-Histaminergic Receptors

Similarly, venlafaxine and its active metabolite, O-desmethylvenlafaxine, demonstrate a lack of significant affinity for H1-histaminergic receptors. fda.govnih.govyoutube.com Antagonism of these receptors is linked to sedative effects. The absence of significant interaction with H1-histaminergic receptors indicates that venlafaxine is less likely to cause sedation compared to antidepressants with high affinity for these receptors. nih.gov

Lack of Significant Affinity for α1-Adrenergic Receptors

In vitro studies have demonstrated that venlafaxine possesses a distinct receptor binding profile that separates it from many tricyclic antidepressants (TCAs). A key feature of this profile is its lack of significant affinity for α1-adrenergic receptors. Pharmacological activity at these receptors is often associated with cardiovascular side effects, such as orthostatic hypotension, observed with other classes of antidepressants. The low affinity of venlafaxine for α1-adrenergic receptors indicates that its primary therapeutic actions are not mediated through direct receptor blockade. This characteristic contributes to its specific mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Dose-Dependent Modulation of Neurotransmitter Systems in Preclinical Models

Preclinical studies have established that venlafaxine's potentiation of neurotransmitter activity is dose-dependent, with a notable difference in its affinity for serotonin (5-HT) and norepinephrine (NE) transporters. At lower doses, venlafaxine acts primarily as a selective serotonin reuptake inhibitor (SSRI). As the dose is increased, its inhibitory effects on norepinephrine reuptake become more pronounced, engaging a dual mechanism of action characteristic of an SNRI. At very high doses, a weak inhibition of dopamine reuptake is also observed. This dose-dependent neurochemical profile has been demonstrated in various animal models. For example, studies in rats have shown that venlafaxine produces a significant, dose-dependent shortening of immobility time in the forced swim test, an effect that is enhanced by co-administration of an alpha-2 adrenoceptor agonist, further supporting the role of the noradrenergic system at higher doses.

| Dose Range | Primary Neurotransmitter System Affected | Observed Effect |

|---|---|---|

| Low | Serotonergic | Potent inhibition of serotonin reuptake. |

| Higher | Serotonergic and Noradrenergic | Potent inhibition of both serotonin and norepinephrine reuptake. |

| Very High | Serotonergic, Noradrenergic, and Dopaminergic | Inhibition of serotonin and norepinephrine reuptake, with weak inhibition of dopamine reuptake. |

Chronic Administration Effects on Receptor Responsiveness in Animal Studies (e.g., Beta-Adrenergic)

Long-term administration of antidepressants can lead to adaptive changes in neurotransmitter receptor systems. Studies in animal models show that while many tricyclic antidepressants reduce beta-adrenergic receptor responsiveness only after chronic administration, venlafaxine and its metabolite ODV achieve this effect after both acute (single dose) and chronic administration. This suggests a more rapid onset of adaptive changes within the noradrenergic system.

Further research in rats investigated the effects of 4-day and 10-day administration of venlafaxine. The 4-day regimen did not alter beta-adrenoceptor binding sites in the cortex of normal rats. However, chronic administration for 10 days was found to significantly reduce the levels of phosphorylated cAMP response-element binding protein (CREB-P) in the cortex, a key downstream signaling molecule involved in neuroplasticity. In a mouse model of neuropathic pain, the therapeutic action of chronic venlafaxine was found to be dependent on functional beta-2 adrenoceptors, as the drug was ineffective in mice lacking this receptor subtype. These findings indicate that chronic venlafaxine treatment induces significant functional changes in beta-adrenergic signaling pathways, which are essential for at least some of its therapeutic effects.

| Study Duration | Animal Model | Receptor/System Studied | Key Finding | Reference |

|---|---|---|---|---|

| Acute & Chronic | Animals | Beta-Adrenergic Receptors | Reduces beta-adrenergic responsiveness after both single and repeated doses. | |

| 4 Days | Rats (normal) | Beta-Adrenoceptor Sites | No alteration in binding parameters in the cortex. | |

| 10 Days | Rats | CREB-P | Significantly reduced phosphorylated CREB in the cortex. | |

| Chronic | Mice (neuropathic pain model) | Beta-2 Adrenoceptors | Antiallodynic action was dependent on the presence of functional beta-2 adrenoceptors. |

Pharmacokinetics of Venlafaxine Besylate in Preclinical Animal Models

Absorption and Bioavailability Across Species (Mouse, Rat, Dog, Rhesus Monkey)

Following oral administration, venlafaxine (B1195380) is extensively absorbed from the gastrointestinal tract across various species. nih.gov However, it undergoes significant first-pass metabolism, which leads to variable absolute bioavailability. nih.govnih.gov

Studies have demonstrated species-specific differences in bioavailability. In rodents, the bioavailability is relatively low; studies in mice show an oral bioavailability of 11.6%, while in rats, it is 12.6%. nih.govnih.govresearchgate.net In contrast, the dog exhibits moderate bioavailability at 59.8%. nih.govresearchgate.netsemanticscholar.org The rhesus monkey shows the lowest bioavailability among the species tested, at just 6.5%. nih.govresearchgate.netsemanticscholar.org In mouse, rat, and dog models, exposure to venlafaxine has been observed to increase more than proportionally with the dose, which suggests a saturation of the elimination process. nih.govsemanticscholar.org

| Species | Absolute Bioavailability (%) | Reference |

|---|---|---|

| Mouse | 11.6% | nih.gov |

| Rat | 12.6% | nih.gov |

| Dog | 59.8% | nih.gov |

| Rhesus Monkey | 6.5% | nih.gov |

Distribution Characteristics and Volume of Distribution

Venlafaxine is characterized as a compound with a large volume of distribution after intravenous administration in rats, dogs, and monkeys, indicating that it distributes extensively beyond the total body water and into tissues. nih.govsemanticscholar.orgmims.com.au The steady-state volume of distribution (Vss) for venlafaxine has been reported as 7.5 ± 3.7 L/kg, while for its active metabolite, O-desmethylvenlafaxine (ODV), it is 5.7 ± 1.8 L/kg. standpharm.compfizer.com Another study reported the steady-state volume of distribution for venlafaxine as 4.4 ± 1.6 L/kg following intravenous administration. mims.com.auqbdpharmaceuticals.com This extensive distribution is a key factor in its pharmacokinetic profile.

| Compound | Volume of Distribution (L/kg) | Reference |

|---|---|---|

| Venlafaxine | 7.5 ± 3.7 | standpharm.compfizer.com |

| Venlafaxine | 4.4 ± 1.9 | mims.com.au |

| O-Desmethylvenlafaxine (ODV) | 5.7 ± 1.8 | standpharm.compfizer.com |

Metabolic Pathways and Enzyme Involvement

Venlafaxine undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic and pharmacodynamic properties. standpharm.comqbdpharmaceuticals.com The metabolic pathways are complex, involving several cytochrome P450 enzymes and resulting in the formation of multiple metabolites. nih.gov

The primary metabolic pathway for venlafaxine is O-demethylation to form O-desmethylvenlafaxine (ODV), a major metabolite that is pharmacologically active and shares a similar activity profile to the parent compound. mims.com.aunih.govnih.gov This conversion is catalyzed predominantly by the CYP2D6 isoenzyme. standpharm.comclinpgx.org The formation of ODV is a significant event, as its plasma concentrations are often substantial. newdrugapprovals.org However, there are notable species differences; for instance, exposure to ODV was less than that of venlafaxine in mice and rats, and ODV was not detected in dogs or measurable in rhesus monkeys administered venlafaxine. nih.govsemanticscholar.org

In addition to O-demethylation, venlafaxine is also metabolized through N-demethylation to form N-desmethylvenlafaxine (NDV), which is generally considered a minor metabolic pathway. clinpgx.orgnewdrugapprovals.org This reaction is catalyzed by CYP3A4 and CYP2C19. mims.com.auclinpgx.org Further metabolism of both venlafaxine and its primary metabolites leads to the formation of N,O-didesmethylvenlafaxine. mims.com.aunih.gov Both NDV and N,O-didesmethylvenlafaxine are considered minor, less active metabolites. nih.govsemanticscholar.orgmims.com.aunewdrugapprovals.org

Elimination and Excretion Routes in Animal Studies

The elimination of venlafaxine and its metabolites occurs primarily through renal excretion. standpharm.comqbdpharmaceuticals.com Studies using radiolabeled venlafaxine in mice, rats, dogs, and rhesus monkeys showed that over 85% of the administered radioactivity was recovered in the urine within 72 hours. nih.gov This indicates that the drug and its metabolites are efficiently cleared by the kidneys. nih.gov

Venlafaxine is extensively metabolized before excretion, with only a small fraction of the dose being excreted as the unchanged parent compound in the urine of animal models: 13.0% in mice, 1.8% in rats, 7.9% in dogs, and 0.3% in rhesus monkeys. nih.gov The metabolite profile in urine varies significantly between species. nih.gov For example, the major urinary metabolite was N,O-didesmethyl-venlafaxine glucuronide in mice, cis-1,4-dihydroxy-venlafaxine in rats, and O-desmethyl-venlafaxine glucuronide in dogs. nih.gov The elimination half-life also shows species differences, being around 1 hour in rodents and longer (2-4 hours) in dogs and rhesus monkeys. nih.govresearchgate.netsemanticscholar.org

Species-Specific Pharmacokinetic Differences and Their Implications for Research

The pharmacokinetic profile of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), exhibits considerable variability across different preclinical animal models. semanticscholar.orgnih.gov These differences in absorption, distribution, metabolism, and excretion are critical for the design and interpretation of nonclinical studies and for the extrapolation of data to human subjects. rroij.com Key laboratory animal species in which the pharmacokinetics of venlafaxine have been assessed include the mouse, rat, dog, and rhesus monkey. nih.gov

Absorption and Bioavailability

Following oral administration, venlafaxine is generally absorbed, but its absolute bioavailability differs significantly among species, largely due to variations in first-pass metabolism. nih.govnih.gov Rodents, such as rats and mice, exhibit low bioavailability. nih.govnih.gov In rats, the absolute bioavailability is approximately 12.6%, and in mice, it is about 11.6%. nih.govnih.gov Rhesus monkeys also show low bioavailability at around 6.5%. nih.govtandfonline.com In contrast, dogs demonstrate a moderate absolute bioavailability of 59.8%, suggesting less extensive first-pass metabolism compared to rodents and primates. nih.govtandfonline.com

Distribution

In rats, dogs, and monkeys, venlafaxine is characterized as a high clearance compound with a large volume of distribution following intravenous administration. nih.govtandfonline.com This indicates that the drug distributes extensively into tissues outside of the bloodstream.

Metabolism and Elimination

The metabolism of venlafaxine is a key area of species-specific variation, particularly concerning the formation of its pharmacologically active metabolite, O-desmethylvenlafaxine (ODV). semanticscholar.orgnih.gov In all species studied, venlafaxine undergoes extensive metabolism. nih.gov

In Rodents (Mouse and Rat): The elimination half-life of venlafaxine is relatively short, around 1 hour. nih.govtandfonline.com Exposure to venlafaxine tends to increase more than proportionally with the dose, which suggests a saturation of the elimination pathways. semanticscholar.orgnih.gov With repeated dosing in mice and rats, the exposure to venlafaxine decreases. semanticscholar.orgnih.gov The major urinary metabolite in mice is N,O-didesmethyl-venlafaxine glucuronide, while in rats it is cis-1,4-dihydroxy-venlafaxine. nih.gov

In Dogs: The elimination half-life of venlafaxine is longer than in rodents, ranging from 2 to 4 hours. nih.govtandfonline.com Similar to rodents, exposure increases more than proportionally with the dose. semanticscholar.org However, unlike mice and rats, exposure remains unchanged with repeated dosing in dogs. semanticscholar.orgnih.gov A crucial metabolic difference is that the active metabolite ODV is not detected in dogs. semanticscholar.orgnih.gov The primary urinary metabolite is O-desmethyl-venlafaxine glucuronide. nih.gov

In Rhesus Monkeys: The elimination half-life is also longer, similar to that in dogs (2-4 hours). nih.govtandfonline.com Venlafaxine is extensively metabolized, with only 0.3% of the dose appearing as the parent compound in urine. nih.gov Significantly, ODV is not measurable in rhesus monkeys after venlafaxine administration. semanticscholar.orgnih.gov The major urinary metabolite is N,N,O-tridesmethyl-venlafaxine. nih.gov

The exposure to the bioactive metabolite ODV is consistently less than that of venlafaxine itself across all tested animal species. semanticscholar.org This is a stark contrast to humans, where ODV is the major circulating metabolite and is present in plasma at higher concentrations than the parent drug. tandfonline.com

Interactive Data Tables

Table 1: Comparative Pharmacokinetic Parameters of Venlafaxine in Preclinical Animal Models

| Species | Absolute Bioavailability (%) | Elimination Half-life (t½) (hours) | Major Urinary Metabolite | Reference |

| Mouse | 11.6 | ~1.0 | N,O-didesmethyl-venlafaxine glucuronide | nih.govnih.govnih.gov |

| Rat | 12.6 | ~1.0 | cis-1,4-dihydroxy-venlafaxine | nih.govtandfonline.comnih.gov |

| Dog | 59.8 | 2.0 - 4.0 | O-desmethyl-venlafaxine glucuronide | nih.govtandfonline.comnih.gov |

| Rhesus Monkey | 6.5 | 2.0 - 4.0 | N,N,O-tridesmethyl-venlafaxine | nih.govtandfonline.comnih.gov |

Table 2: O-desmethylvenlafaxine (ODV) Detection in Preclinical Models

| Species | Detectable Levels of ODV in Plasma | Reference |

| Mouse | Yes, but lower exposure than parent drug | semanticscholar.org |

| Rat | Yes, but lower exposure than parent drug | semanticscholar.org |

| Dog | Not detected | semanticscholar.orgnih.gov |

| Rhesus Monkey | Not measurable | semanticscholar.orgnih.gov |

Implications for Research

The pronounced species-specific differences in venlafaxine pharmacokinetics have significant implications for preclinical drug development. The choice of animal model can profoundly influence the results and their translatability to human clinical outcomes. rroij.comresearchgate.net

The low oral bioavailability in rodents and monkeys necessitates careful consideration when designing oral dosing regimens to achieve desired systemic exposures. nih.govtandfonline.com Furthermore, the saturation of elimination kinetics observed in mice, rats, and dogs suggests that dose-exposure relationships may be non-linear, which is an important factor in dose selection for toxicology and efficacy studies. semanticscholar.org The observation that repeated dosing decreases exposure in rodents but not in dogs highlights potential differences in enzyme induction or other clearance mechanisms. nih.gov

Pharmacodynamics of Venlafaxine Besylate: Preclinical and Molecular Research

In Vitro Studies of Neurotransmitter Reuptake Inhibition

In vitro studies are crucial for quantifying the direct interaction of venlafaxine (B1195380) besylate with specific neurotransmitter transporters. Research indicates that venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake nih.govncats.iounisi.itpsychopharmacologyinstitute.com. Venlafaxine exhibits a significantly higher affinity for the serotonin transporter compared to the norepinephrine transporter unisi.it. While venlafaxine is also described as a weak inhibitor of dopamine (B1211576) (DAT) reuptake, this effect is generally observed at higher concentrations nih.govunisi.itpatsnap.comwikipedia.orgwikipedia.org.

Studies have quantified these inhibitory effects using IC50 values, which represent the concentration of the drug required to inhibit 50% of the reuptake activity. For instance, venlafaxine has shown an affinity for the serotonin transporter (SERT) with a Ki value of 74 nM ncats.io and an IC50 of 82 nM wikipedia.org. Its affinity for the norepinephrine transporter (NET) is weaker, with reported Ki values around 1.26 µM ncats.io and IC50 values of approximately 2480 nM wikipedia.org. Data from related compounds, such as toludesvenlafaxine, suggest IC50 values for serotonin reuptake inhibition around 31.4 ± 0.4 nM and for norepinephrine reuptake inhibition around 586.7 ± 83.6 nM frontiersin.org. The inhibition of dopamine reuptake by venlafaxine is considerably less potent, with reported IC50 values in the micromolar range, such as 7647 nM wikipedia.org.

Table 1: In Vitro Neurotransmitter Reuptake Inhibition by Venlafaxine

| Transporter | IC50 (nM) / Ki (nM) | Reference |

| SERT | 74 nM (Ki) | ncats.io |

| SERT | 82 nM | wikipedia.org |

| NET | 1.26 µM (Ki) | ncats.io |

| NET | ~2480 nM | wikipedia.org |

| DAT | ~7647 nM | wikipedia.org |

Note: Specific IC50/Ki values for venlafaxine's effect on DAT are less consistently reported and generally indicate weak inhibition.

In Vivo Effects on Central Nervous System Neurotransmitter Levels (e.g., 5-HT, NE, DA)

In vivo studies in preclinical models provide insights into how venlafaxine besylate alters neurotransmitter levels within the living brain. Consistent with its in vitro profile, venlafaxine administration in animal models leads to increased extracellular concentrations of serotonin and norepinephrine in various brain regions unisi.itresearchgate.net. These increases are generally dose-dependent, with higher doses showing a more pronounced effect on norepinephrine reuptake inhibition unisi.it. Preclinical studies have demonstrated that venlafaxine increases serotonin and norepinephrine levels in the prefrontal cortex and striatum researchgate.net.

The impact on dopamine levels is less pronounced and more context-dependent. While venlafaxine is considered a weak dopamine reuptake inhibitor, some studies suggest it can increase dopamine levels, particularly in specific brain areas or under certain conditions, such as when combined with other agents nih.gov. For instance, a combination of venlafaxine with brexpiprazole (B1667787) was shown to increase the population activity of dopamine neurons in the ventral tegmental area after both short-term (2 days) and longer-term (14 days) administration, an effect observed with venlafaxine alone only after 14 days nih.gov.

Modulation of Synaptic Neurotransmission and Autoreceptor Desensitization

Beyond direct reuptake inhibition, this compound influences synaptic neurotransmission through various downstream mechanisms, including the modulation of autoreceptors. Autoreceptors, located on presynaptic neurons, regulate the release of neurotransmitters. Preclinical research suggests that chronic administration of venlafaxine can lead to desensitization of certain autoreceptors, such as the 5-HT1A and 5-HT1B autoreceptors nih.govresearchgate.net. For example, chronic treatment with a high dose of venlafaxine (40 mg/kg) induced a functional desensitization of 5-HT4 receptors in the striatum and hippocampus, as evidenced by an attenuation of zacopride-stimulated adenylate cyclase activity nih.gov. This desensitization of presynaptic autoreceptors is hypothesized to contribute to the delayed onset of clinical antidepressant effects observed with many medications, by allowing for a sustained increase in synaptic neurotransmitter levels researchgate.net.

Furthermore, venlafaxine has been shown to modulate other signaling pathways. It can stimulate the expression of brain-derived neurotrophic factor (BDNF) in the rat hippocampus, a protein known to promote neuronal survival and function researchgate.net. Venlafaxine has also been implicated in altering long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory researchgate.net.

Investigating the Role of Brain Bioenergetics in Preclinical Models

Emerging research highlights the potential role of brain bioenergetics and mitochondrial function in the mechanism of action of antidepressants, including venlafaxine. Preclinical studies suggest that venlafaxine can influence mitochondrial activity and cellular energy metabolism within the brain. Some research indicates that venlafaxine increased the expression of antioxidant mitochondrial genes in the mouse brain, which in turn reduced levels of hydrogen peroxide and peroxynitrite, suggesting a protective role against oxidative stress frontiersin.orgnih.gov.

However, findings regarding venlafaxine's direct impact on the mitochondrial electron transport chain (ETC) have been mixed. While one study noted that venlafaxine had detrimental effects on Complex IV of the ETC, it also increased the expression of anti-apoptotic and antioxidant mitochondrial genes frontiersin.orgnih.gov. Conversely, other preclinical investigations have reported that chronic administration of venlafaxine increased the activity of specific mitochondrial respiratory chain complexes, such as Complex II (succinate dehydrogenase) in the prefrontal cortex, hippocampus, and striatum, and Complex IV (cytochrome c oxidase) in the prefrontal cortex of rats researchgate.net. These findings suggest that venlafaxine may modulate brain energy metabolism, potentially contributing to its therapeutic effects researchgate.net. In a model of depression and hypothyroidism, venlafaxine did not improve the decrease in the expression of mitochondrial respiratory chain enzymes, but its combined administration with L-thyroxine normalized glycolysis and the transition to the Krebs cycle more effectively than venlafaxine alone mdpi.com.

Structure Activity Relationships Sar of Venlafaxine and Its Analogues

Identification of Key Pharmacophores for Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

Venlafaxine (B1195380), a bicyclic phenylethylamine derivative, features a cycloalkanol ethylamine (B1201723) scaffold wikipedia.org. Its core structure includes a cyclohexanol (B46403) ring linked to a dimethylaminoethyl chain and a 4-methoxyphenyl (B3050149) group mdpi.com. This molecular architecture is crucial for its activity as a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET) wikipedia.orgresearchgate.netnih.govpsychopharmacologyinstitute.compsychscenehub.comnih.govdrugbank.comresearchgate.netdrugbank.comnih.govnih.govresearchgate.netnih.gov.

Venlafaxine's mechanism of action involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, thereby increasing extracellular concentrations of these neurotransmitters wikipedia.orgresearchgate.netpsychopharmacologyinstitute.compsychscenehub.comdrugbank.comnih.govnih.govresearchgate.netnih.gov. In vitro studies indicate that venlafaxine exhibits a higher affinity for SERT compared to NET, with a selectivity ratio of approximately 30:1 (SERT:NET) psychscenehub.com. This differential affinity contributes to its dose-dependent pharmacological profile. At lower therapeutic doses (e.g., 75 mg/day), venlafaxine primarily functions as a selective serotonin reuptake inhibitor (SSRI) psychopharmacologyinstitute.compsychscenehub.comresearchgate.netresearchgate.netpsychiatryonline.org. As the dose increases (e.g., to 150-225 mg/day and above), it progressively inhibits norepinephrine reuptake, thereby exerting dual serotonergic and noradrenergic activity psychopharmacologyinstitute.compsychscenehub.comresearchgate.netresearchgate.netpsychiatryonline.org. While primarily targeting SERT and NET, venlafaxine also demonstrates weak inhibitory effects on the dopamine (B1211576) transporter psychopharmacologyinstitute.compsychscenehub.comdrugbank.comdrugbank.comnih.gov. The 4-methoxyphenyl moiety is a significant component of the molecule, and modifications to the aromatic ring can influence transporter affinity and selectivity wikipedia.org.

Influence of Chiral Center on Enantiomeric Potency

Venlafaxine possesses a chiral center, resulting in the existence of two enantiomers: R-venlafaxine and S-venlafaxine mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. In therapeutic applications, venlafaxine is administered as a racemic mixture, meaning it contains equal proportions of both enantiomers mdpi.comresearchgate.net. These enantiomers display distinct pharmacological profiles regarding their interaction with monoamine transporters mdpi.comresearchgate.netnih.govresearchgate.net.

R-venlafaxine: This enantiomer acts as a potent inhibitor of both serotonin and norepinephrine reuptake mdpi.comresearchgate.netnih.govresearchgate.net.

S-venlafaxine: This enantiomer is generally considered more selective for inhibiting serotonin reuptake compared to norepinephrine reuptake mdpi.comresearchgate.netnih.govresearchgate.net.

Impact of Chemical Modifications on Transporter Affinity and Selectivity

Chemical modifications to the venlafaxine structure can significantly alter its affinity and selectivity for SERT and NET. The primary active metabolite of venlafaxine, O-desmethylvenlafaxine, also known as desvenlafaxine (B1082), retains substantial pharmacological activity similar to the parent compound nih.govnih.govfrontiersin.org. Desvenlafaxine is a potent inhibitor of both SERT and NET, although its affinity profile differs slightly from venlafaxine.

Pharmacological Activity of Venlafaxine Metabolites in Preclinical Systems

Comparative Potency of Parent Compound Versus Metabolites in Reuptake Inhibition

A comparative analysis of the reuptake inhibitory potencies of venlafaxine (B1195380) and its metabolites reveals distinct profiles. Preclinical studies have established that venlafaxine is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, with a greater potency for serotonin reuptake inhibition elsevier.espsychopharmacologyinstitute.com. In vitro data indicates that venlafaxine has approximately a 30:1 selectivity ratio for serotonin reuptake inhibition over norepinephrine reuptake elsevier.es.

O-desmethylvenlafaxine (ODV) demonstrates a pharmacological profile that closely mirrors that of the parent compound. Studies have shown ODV to be equipotent with venlafaxine in inhibiting serotonin and norepinephrine reuptake e-lactancia.orgpharmgkb.org. The selectivity ratio for ODV, while still favoring serotonin reuptake inhibition, is slightly less pronounced than that of venlafaxine, reported around 14:1 elsevier.es. Both venlafaxine and ODV are characterized as weak inhibitors of dopamine (B1211576) reuptake wikidoc.orgnih.gove-lactancia.org.

The comparative reuptake inhibition potencies of venlafaxine and its major active metabolite, ODV, are summarized below:

| Compound | Serotonin Reuptake Inhibition (SERT) IC50 (nM) | Norepinephrine Reuptake Inhibition (NET) IC50 (nM) | SERT/NET Selectivity Ratio (IC50) |

| Venlafaxine | 145 | 1420 | 30:1 |

| O-Desmethylvenlafaxine | 47.3 | 531.3 | 14:1 |

Note: Data is derived from in vitro studies on human monoamine transporters elsevier.es. IC50 values represent the concentration required to inhibit 50% of reuptake.

Pharmacogenomics and Genetic Factors in Venlafaxine Response Research

CYP2D6 Genetic Polymorphism and its Impact on Venlafaxine (B1195380) and ODV Metabolism

The cytochrome P450 enzyme CYP2D6 is the primary catalyst for the metabolic conversion of venlafaxine into its principal active metabolite, O-desmethylvenlafaxine (ODV) pharmgkb.orgdrugbank.comdrugbank.com. Genetic variations within the CYP2D6 gene result in distinct metabolizer phenotypes, broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs) nih.govnih.govresearchgate.net.

Poor Metabolizers (PMs): Individuals classified as CYP2D6 PMs possess genetic variants that significantly impair or abolish the enzyme's activity nih.govnih.gov. This leads to a reduced capacity to convert venlafaxine to ODV, resulting in higher circulating levels of the parent drug and lower levels of its active metabolite pharmgkb.orgnih.govpsychiatryonline.org. Research suggests that PMs may be at an increased risk for adverse effects and potentially experience diminished therapeutic efficacy due to this altered metabolic profile drugbank.comnih.govnih.gov. A key indicator of PM status is a venlafaxine to ODV ratio exceeding one nih.gov. For instance, individuals with the CYP2D6 4/4 genotype, a common cause of PM, have demonstrated markedly higher venlafaxine concentrations and a substantially reduced ODV/venlafaxine ratio psychiatryonline.org. Furthermore, an ODV/venlafaxine ratio below 0.3 has been identified as indicative of PM status and associated with a higher incidence of side effects drugbank.com.

Intermediate Metabolizers (IMs): IMs exhibit a reduced, though not absent, CYP2D6 metabolic capacity. Their metabolic profile falls between that of EMs and PMs, potentially leading to variable venlafaxine and ODV levels, with clinical implications generally less pronounced than those observed in PMs pharmgkb.orgnih.gov.

Ultra-Rapid Metabolizers (UMs): UMs possess multiple functional copies of the CYP2D6 gene, conferring an enhanced metabolic rate nih.gov. This genetic makeup results in an accelerated conversion of venlafaxine to ODV, leading to higher ODV concentrations relative to venlafaxine pharmgkb.orgnih.gov. While some evidence suggests UMs might require higher venlafaxine doses to achieve therapeutic effects, robust data on significant clinical impacts on efficacy or side effects are limited, and specific dosing guidelines for UMs are not universally established pharmgkb.orgnih.govpharmgkb.org.

Extensive Metabolizers (EMs): EMs represent the population with normal CYP2D6 activity, exhibiting typical metabolic patterns for venlafaxine.

The ratio of ODV to venlafaxine (ODV/VEN ratio) serves as a valuable marker for assessing CYP2D6 metabolic activity. Lower ratios are typically observed in PMs, whereas higher ratios are characteristic of UMs pharmgkb.orgdrugbank.comdiva-portal.org. For example, studies have reported mean ODV/VEN ratios of approximately 0.23 for PMs and around 2.01 for EMs diva-portal.org.

Table 8.1.1: CYP2D6 Phenotype and its Impact on Venlafaxine Metabolism

| CYP2D6 Phenotype | CYP2D6 Activity | Venlafaxine Metabolism | ODV/Venlafaxine Ratio | Potential Clinical Implications |

| Poor Metabolizer (PM) | Decreased/Absent | Decreased conversion of venlafaxine to ODV | Low (<0.3) | Higher venlafaxine, lower ODV levels; potential for reduced efficacy and increased side effects pharmgkb.orgdrugbank.comnih.gov |

| Intermediate Metabolizer (IM) | Reduced | Moderately decreased conversion of venlafaxine to ODV | Intermediate | Variable impact, generally between EM and PM phenotypes pharmgkb.orgnih.gov |

| Extensive Metabolizer (EM) | Normal | Normal conversion of venlafaxine to ODV | Normal (e.g., 1.8) | Standard therapeutic response and side effect profile pharmgkb.orgdrugbank.com |

| Ultra-Rapid Metabolizer (UM) | Increased | Increased conversion of venlafaxine to ODV | High (>5.2) | Potentially lower venlafaxine, higher ODV levels; may necessitate higher doses pharmgkb.orgnih.gov |

Note: The ODV/Venlafaxine ratio ranges provided are indicative and may vary across different studies.

Influence of Other CYP Enzymes (CYP3A4, CYP2C9, CYP2C19) on Metabolism

While CYP2D6 is the predominant enzyme in venlafaxine metabolism, other CYP enzymes also contribute to its biotransformation, albeit to a lesser extent pharmgkb.orgdrugbank.compharmgkb.orgresearchgate.netresearchgate.net.

CYP3A4: This enzyme is involved in the N-demethylation of venlafaxine, yielding N-desmethylvenlafaxine (NDV), a minor metabolic pathway pharmgkb.orgdrugbank.compharmgkb.org. NDV exhibits only weak inhibitory properties on serotonin (B10506) and norepinephrine (B1679862) reuptake pharmgkb.org.

CYP2C9 and CYP2C19: In vitro studies suggest that CYP2C9 and CYP2C19 may play a minor role in ODV formation pharmgkb.orgpharmgkb.orgresearchgate.net. Additionally, CYP2C19, in conjunction with CYP3A4, participates in the N-demethylation of venlafaxine to NDV pharmgkb.orgdrugbank.compharmgkb.org. Genetic variations in CYP2C19 have been investigated for their impact on venlafaxine metabolism, particularly in individuals with compromised CYP2D6 activity (PMs or IMs), where CYP2C19's contribution to ODV production might become more pronounced pharmgkb.orgresearchgate.netnih.gov. Some research indicates that CYP2C19 polymorphisms could influence venlafaxine metabolism, while other studies have not found a significant impact on the venlafaxine/ODV metabolic ratio mdpi.com. Notably, one study reported that CYP2C19 PMs exhibited high S/R ratios of venlafaxine, suggesting a role in stereoselective metabolism nih.gov.

Table 8.2.1: Contribution of Minor CYP Enzymes to Venlafaxine Metabolism

| CYP Enzyme | Primary Metabolic Role in Venlafaxine Metabolism | Metabolite(s) Involved | Significance |

| CYP3A4 | N-demethylation | N-desmethylvenlafaxine (NDV) | Minor |

| CYP2C9 | Minor ODV formation, N-demethylation | O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV) | Minor |

| CYP2C19 | Minor ODV formation, N-demethylation | O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV) | Minor |

Role of Transporter Proteins (e.g., ABCB1, SLC6A2, SLC6A3, SLC6A4) in Brain Penetration and Disposition

Transporter proteins are critical for the pharmacokinetics of venlafaxine, influencing its absorption, distribution, brain penetration, and elimination processes heraldopenaccess.uswikipedia.orgnih.gov. Key transporters implicated include the serotonin transporter (SERT, encoded by SLC6A4), the norepinephrine transporter (NET, encoded by SLC6A2), the dopamine (B1211576) transporter (DAT, encoded by SLC6A3), and P-glycoprotein (P-gp, encoded by ABCB1) pharmgkb.orgheraldopenaccess.usnih.gov.

SLC6A4 (SERT): SERT is a principal molecular target of venlafaxine, mediating serotonin reuptake. Genetic variations in SLC6A4, such as the 5-HTTLPR polymorphism, have been investigated for their association with venlafaxine response pharmgkb.orgnih.govsci-hub.sepsychiatryonline.org. Some research suggests that specific SLC6A4 genotypes may predict treatment response or influence venlafaxine's efficacy pharmgkb.orgsci-hub.se. For instance, the 5-HTTLPR/rs25531 haplotype has been linked to treatment outcomes in patients with generalized anxiety disorder receiving venlafaxine XR sci-hub.se.

SLC6A2 (NET): NET is another primary target of venlafaxine, responsible for norepinephrine reuptake. Genetic variants in SLC6A2 have been examined for their association with venlafaxine treatment outcomes. A notable finding identified the SLC6A2 variant rs2242446 (T-182C) as a potential biomarker for predicting remission from depression with venlafaxine in older adults, with individuals carrying the C/C genotype demonstrating a higher likelihood of remission psychiatryonline.orgresearchgate.net.

SLC6A3 (DAT): While venlafaxine's primary actions are on SERT and NET, it also exhibits weak inhibition of dopamine reuptake, mediated by DAT pharmgkb.orgnih.gov. Genetic variations in SLC6A3 have been studied in relation to venlafaxine treatment outcomes, although the evidence is less extensive compared to SLC6A4 and SLC6A2 pharmgkb.orgpharmgkb.org.

ABCB1 (P-gp): P-gp is an efflux transporter that can restrict drug entry into the brain. Polymorphisms in the ABCB1 gene, such as the SNP rs2032583, have been associated with treatment response to venlafaxine and other antidepressants pharmgkb.orgheraldopenaccess.uswikipedia.org. One study indicated that carriers of at least one C allele in ABCB1 rs2032583 were significantly more likely to achieve remission when treated with venlafaxine wikipedia.org.

Table 8.3.1: Key Transporter Genes and Their Role in Venlafaxine Disposition

| Gene | Transporter Protein | Primary Role in Venlafaxine Action/Disposition | Genetic Variants Investigated | Association with Venlafaxine Response/Outcome |

| SLC6A4 | SERT | Serotonin reuptake inhibition (primary target) | 5-HTTLPR, rs25531, STin2 | Predicts treatment response pharmgkb.orgsci-hub.se |

| SLC6A2 | NET | Norepinephrine reuptake inhibition (primary target) | rs2242446 (T-182C), rs5569 | rs2242446 associated with remission psychiatryonline.orgresearchgate.net |

| SLC6A3 | DAT | Dopamine reuptake inhibition (weak) | Various | Studied for treatment outcomes pharmgkb.orgpharmgkb.org |

| ABCB1 | P-gp | Efflux transporter, brain penetration | rs2032583 | rs2032583 carriers more likely to remit wikipedia.org |

Genetic Variants Affecting Pharmacodynamic Outcomes (e.g., HTR1B, HTR2A, TPH2, FKBP5)

HTR1B and HTR2A (Serotonin Receptors): Serotonin receptors, particularly 5-HT1B and 5-HT2A, are implicated in the mechanism of action of antidepressants like venlafaxine pharmgkb.orgsci-hub.se. Studies have explored polymorphisms in HTR1B and HTR2A for their association with venlafaxine efficacy. For instance, research found that the HTR2A rs7997012 G-allele was linked to better treatment outcomes in patients with generalized anxiety disorder receiving venlafaxine XR researchgate.netpharmgkb.orgnih.gov. Specifically, individuals with the G-allele demonstrated improved response and Clinical Global Impression scores researchgate.netnih.gov. Conversely, some studies have reported no significant effect of HTR1B gene polymorphisms (e.g., rs6296, rs130058) on venlafaxine efficacy in major depressive disorder or obsessive-compulsive disorder sci-hub.se.

TPH2 (Tryptophan Hydroxylase 2): TPH2 is the rate-limiting enzyme in central serotonin biosynthesis. Genetic variations in TPH2 have been examined for their role in antidepressant response. While some studies have investigated TPH2 gene variations in relation to venlafaxine treatment, findings have been inconsistent, with some studies reporting no significant associations between TPH2 polymorphisms and venlafaxine response sci-hub.sepharmgkb.orgavancecare.com. However, one study suggested that certain TPH2 polymorphisms might be associated with higher endpoint depression severity, though not necessarily response pharmgkb.org.

FKBP5 (FK506 Binding Protein 5): FKBP5 is a gene involved in the regulation of the stress response pathway and has been linked to antidepressant treatment outcomes. Studies have indicated that FKBP5 gene variants may be associated with treatment response in patients receiving venlafaxine pharmgkb.org.

Table 8.4.1: Pharmacodynamic Genes and Their Association with Venlafaxine Response

| Gene | Protein/Function | Association with Venlafaxine Response/Outcome |

| HTR1B | Serotonin 1B receptor | Some studies report no significant effect of polymorphisms on efficacy sci-hub.se. |

| HTR2A | Serotonin 2A receptor | The rs7997012 G-allele is associated with better treatment outcomes in GAD patients researchgate.netpharmgkb.orgnih.gov. |

| TPH2 | Tryptophan hydroxylase 2 (serotonin synthesis enzyme) | Findings are inconsistent; some studies report no significant association with venlafaxine response sci-hub.sepharmgkb.orgavancecare.com. |

| FKBP5 | FK506 binding protein 5 (stress response pathway) | Variants may be associated with treatment response pharmgkb.org. |

Compound Name List:

Venlafaxine

O-desmethylvenlafaxine (ODV)

N-desmethylvenlafaxine (NDV)

N,O-didesmethylvenlafaxine (NODV)

N,N,O-tridesmethylvenlafaxine

CYP2D6

CYP3A4

CYP2C9

CYP2C19

ABCB1 (P-gp)

SLC6A2 (NET)

SLC6A3 (DAT)

SLC6A4 (SERT)

HTR1B

HTR2A

TPH2

FKBP5

5-HTTLPR

rs25531

rs7997012

rs2242446

rs5569

rs2032583

CYP2D6*4

CYP2C19*2

CYP2C19*3

CYP2C19*17

The pharmacogenomic profile of venlafaxine underscores the significant influence of genetic variations, particularly within the CYP2D6 gene, on its metabolism and subsequent patient response. While research continues to elucidate the roles of other metabolic enzymes, transporter proteins, and pharmacodynamic genes, these genetic factors offer promising avenues for developing personalized medicine approaches in venlafaxine therapy.

Advanced Analytical Methodologies for Venlafaxine Besylate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are indispensable for separating, identifying, and quantifying venlafaxine (B1195380) besylate and its related substances, including impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a cornerstone technique for the analysis of venlafaxine besylate. It is employed for both the quantification of the active pharmaceutical ingredient (API) and the profiling of impurities, often at very low concentrations acs.org.

Methodological Approaches: Several HPLC-UV methods have been developed. One common approach utilizes a reversed-phase C18 column with a mobile phase consisting of an acetonitrile-phosphate buffer gradient. This method is effective for quantifying impurities, such as European Pharmacopoeia (EP)-listed impurities D, E, and H, at thresholds as low as 0.1% acs.org. Another established method employs a 5 µm Ascentis C18 column (150 mm x 4.6 mm) with an isocratic mobile phase composed of 30% acetonitrile (B52724) in 20 mM potassium phosphate (B84403) buffer (pH 6.5), operated at a flow rate of 1 mL/min, with UV detection typically set at 228 nm science.govresearchgate.netscience.gov. This technique offers a sensitivity of approximately 10 ng/mL for both venlafaxine and its primary metabolite, O-desmethylvenlafaxine science.gov. HPLC is also instrumental in the isolation and purification of synthesized compounds patsnap.com.

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column Type | C18 | Ascentis C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-phosphate buffer gradient | 30% Acetonitrile in 20 mM Potassium Phosphate Buffer (pH 6.5) |

| Flow Rate | Not specified | 1 mL/min |

| Detection Wavelength | UV detection | 228 nm |

| Sensitivity | Quantifies impurities at ≤0.1% | Approximately 10 ng/mL for venlafaxine and metabolite science.gov |

| Application | Impurity quantification acs.org | Quantification, stability studies science.govresearchgate.netscience.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity, selectivity, and speed compared to traditional HPLC, making it highly valuable for the analysis of this compound, particularly for sensitive impurity profiling and in complex biological matrices for pharmacokinetic studies.

Methodological Approaches: UPLC-MS/MS methods have been developed for the rapid and sensitive determination of venlafaxine and its metabolites in biological samples, such as rat plasma science.govscience.gov. These methods typically employ electrospray ionization (ESI) in positive mode, often utilizing multiple-reaction monitoring (MRM) for enhanced specificity and quantification drugbank.comnih.govgoogle.com. The technique is crucial for accurately quantifying low concentrations of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in preclinical pharmacokinetic studies, enabling a detailed understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile nih.gov.

Table 2: UPLC-MS/MS Applications for this compound

| Technique | Ionization Mode | Application | Reference(s) |

| UPLC-MS/MS | Positive ESI | Determination of venlafaxine and metabolite in rat plasma science.govscience.gov | science.govscience.gov |

| LC-MS/MS | Not Specified | Quantification of metabolites in pharmacokinetic studies nih.gov | nih.gov |

| LC-ESI-QTOF, LC-MS/MS | Positive | Metabolite profiling, sensitive quantification drugbank.comgoogle.com | drugbank.comgoogle.com |

| Reversed-phase ion pairing | Positive ESI | Assay of related compounds in biological matrices patsnap.com | patsnap.com |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and efficient chromatographic technique that can be adapted for the analysis of this compound, particularly for stability studies.

Methodological Approaches: A stability-indicating HPTLC method has been reported for the analysis of venlafaxine hydrochloride, demonstrating its utility in assessing drug degradation kinetics drugbank.comacs.org. While specific parameters for this compound are not detailed in the provided literature, HPTLC offers advantages in terms of sample throughput and lower solvent consumption, making it a viable option for routine analysis and quality control.

Spectrophotometric Methods for Venlafaxine Analysis (UV-Vis)

UV-Vis spectrophotometry is a fundamental analytical tool that leverages the absorption of ultraviolet and visible light by molecules to quantify them. For this compound, it plays a role in various analytical procedures.

Methodological Approaches: UV-Vis spectrophotometry is commonly used for determining the dissolution rate of this compound from solid dosage forms. Furthermore, it is employed in conjunction with HPLC methods, often utilizing detection wavelengths such as 228 nm for optimal sensitivity science.govresearchgate.netscience.gov. While not directly stated for this compound, a wavelength of 277 nm has been identified in the context of calibration curves for other compounds, suggesting its potential relevance for venlafaxine analysis nih.gov. UV-Vis-near IR analyses are also utilized for the comprehensive characterization of the compound science.gov.

Table 3: UV-Vis Spectrophotometric Applications for this compound

| Application | Detection Wavelength(s) | Notes | Reference(s) |

| Dissolution Rate Determination | UV detection | Used for assessing drug release from formulations | |

| HPLC Detection | 228 nm | Common wavelength for sensitive detection in HPLC methods science.govresearchgate.netscience.gov | science.govresearchgate.netscience.gov |

| Characterization | UV-Vis-near IR | Used for overall structural and physical property analysis science.gov | science.gov |

| Potential Analytical Wavelength | 277 nm | Observed in calibration curve for metronidazole (B1676534) nih.gov, may be relevant | nih.gov |

Stability-Indicating Analytical Methods

Stability-indicating methods are critical for ensuring the quality and safety of pharmaceutical products by accurately quantifying the API and its degradation products under various stress conditions (e.g., heat, humidity, light, pH).

Methodological Approaches: HPLC methods, as described in Section 9.1.1, are commonly developed to be stability-indicating. These methods are validated to demonstrate their ability to separate this compound from its potential degradation products, ensuring that the assay results reflect the true concentration of the intact drug science.govresearchgate.netscience.gov. Similarly, HPTLC methods have also been adapted to serve as stability-indicating assays for venlafaxine hydrochloride, highlighting the versatility of planar chromatography in stability assessments drugbank.comacs.org. These methods are essential for establishing appropriate storage conditions and shelf-life for this compound formulations.

Bioanalytical Method Development for Preclinical Pharmacokinetic Studies

The development of sensitive and specific bioanalytical methods is paramount for characterizing the pharmacokinetic profile of this compound in preclinical studies. These methods enable the accurate measurement of drug concentrations in biological fluids, such as plasma and urine.

Methodological Approaches: UPLC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity, allowing for the detection of venlafaxine and its metabolites at picogram or nanogram levels in biological samples science.govscience.govdrugbank.comnih.govgoogle.com. HPLC with UV detection also provides adequate sensitivity, capable of detecting concentrations as low as 10 ng/mL science.gov. These methods are rigorously validated to ensure accuracy, precision, linearity, and specificity, which are critical for reliable pharmacokinetic data generation, informing dose selection and formulation development.

Molecular Mechanisms of Drug Interactions Involving Venlafaxine Besylate

Impact of CYP Inhibitors on Venlafaxine (B1195380) and Metabolite Pharmacokinetics in Preclinical Models

Preclinical studies are essential for understanding the potential pharmacokinetic consequences of drug interactions. While much of the data on venlafaxine's CYP interactions comes from in vitro human studies or clinical trials, some preclinical investigations have provided insights. One study in a rat model examined the effect of apigenin (B1666066), a flavonoid, on venlafaxine pharmacokinetics karger.com. Oral administration of apigenin to rats led to a significant increase in venlafaxine's area under the curve (AUC) by 40.9% and an increase in peak plasma concentration (Cmax), suggesting that apigenin inhibited venlafaxine metabolism in vivo. Further in vitro experiments using rat liver microsomes confirmed apigenin's inhibitory effect on venlafaxine metabolism, with an IC50 of 25.73 μmol/l karger.com. These findings in a preclinical model indicate that coadministration of certain substances can alter venlafaxine's pharmacokinetic profile, likely through CYP inhibition.

Interactions with Other Neurotransmitter System Modulators at a Molecular Level

Dopamine (B1211576) Transporter: While venlafaxine is primarily known as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI), it also weakly inhibits the reuptake of dopamine drugbank.comwikipedia.org. This effect is more pronounced in the frontal cortex, where dopamine transporters are less abundant wikipedia.org. This property has led to its classification by some as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) wikipedia.orgmdpi.com.

Sigma Receptors: Venlafaxine exhibits a very weak affinity for sigma-1 receptors researchgate.net. However, evidence suggests that modulation of sigma-1 receptors might play a role in the antidepressant mechanisms of venlafaxine. In animal models, sigma-1 receptor agonists have shown synergistic effects with venlafaxine, while antagonists have reversed its antidepressant-like effects nih.gov. This indicates a potential molecular interaction that could influence venlafaxine's efficacy or side effect profile.

Opioid Receptors: Venlafaxine has been observed to indirectly affect opioid receptors. In preclinical studies, it increased the pain threshold in mice, an effect that was reversed by the opioid antagonist naloxone, suggesting an interaction within the opioid signaling pathway wikipedia.org.

Adrenergic Receptors: Unlike some other antidepressants, venlafaxine and its active metabolite ODV have been shown to reduce beta-adrenergic receptor responsiveness following both acute and chronic administration e-lactancia.org.

Preclinical Research Models and Findings on Venlafaxine Besylate

In Vitro Experimental Systems

Rat Liver Microsome Studies for Metabolic Inhibition

In vitro studies utilizing rat liver microsomes are instrumental in elucidating the metabolic pathways of xenobiotics, including venlafaxine (B1195380). These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism. Research has shown that venlafaxine undergoes two primary metabolic transformations: O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV), and N-demethylation to N-desmethylvenlafaxine (NDV). nih.govresearchgate.net

Studies in human liver microsomes have identified the specific CYP isoforms involved. The formation of ODV is predominantly catalyzed by CYP2D6, with minor contributions from CYP2C9 and CYP2C19. nih.gov Conversely, the N-demethylation pathway to form NDV involves CYP2C9, CYP2C19, and CYP3A4. nih.gov The dominance of CYP2D6 in ODV formation is highlighted by its low Michaelis-Menten constant (K_m) of 23.2 µM and the highest intrinsic clearance (V_max/K_m ratio). nih.gov

The inhibitory potential of various compounds on venlafaxine metabolism has also been characterized. For instance, quinidine, a potent CYP2D6 inhibitor, strongly inhibits the formation of ODV with a low inhibition constant (K_i) of 0.04 µM. nih.gov Ketoconazole, a known CYP3A4 inhibitor, is a potent inhibitor of NDV production. nih.gov

A study investigating the interaction with vonoprazan (B1684036) in rat liver microsomes revealed that vonoprazan significantly inhibited the metabolism of venlafaxine, decreasing the formation of O-desmethylvenlafaxine with an IC_50 value of 5.544 µM. nih.gov The mechanism of inhibition was identified as a mixed type, combining competitive and non-competitive actions. nih.gov

Table 1: Metabolic Parameters and Inhibition of Venlafaxine in Liver Microsome Studies

| Metabolic Pathway | Primary CYP Enzyme(s) | Known Inhibitors | Inhibition Constant (K_i) / IC_50 |

|---|---|---|---|

| O-demethylation (to ODV) | CYP2D6 | Quinidine | 0.04 µM |

| N-demethylation (to NDV) | CYP3A4, CYP2C19, CYP2C9 | Ketoconazole | Not Specified |

| O-demethylation (to ODV) | Not Specified (in rats) | Vonoprazan | 5.544 µM (IC_50) |

Neuronal Cell Culture Models (e.g., SH-SY5Y neurons) for Molecular Responses

The human neuroblastoma cell line, SH-SY5Y, is frequently employed in neurological research due to its neuronal characteristics, providing a valuable in vitro model to study the molecular effects of compounds like venlafaxine. dovepress.com

Research using differentiating SH-SY5Y cells has shown that venlafaxine can induce a concentration-dependent increase in the activity of the activity-dependent Brain-Derived Neurotrophic Factor (BDNF) promoter IV. nih.gov However, the same study observed a significant down-regulation of neurite outgrowth upon exposure to venlafaxine. nih.gov

Another study focused on the protective effects of venlafaxine against hypoxia-induced apoptosis in SH-SY5Y cells. The findings indicated that venlafaxine can alleviate neuronal apoptosis by upregulating the Wnt/β-catenin signaling pathway. dovepress.comdovepress.com This was demonstrated by venlafaxine's ability to counteract the hypoxia-induced down-regulation of β-catenin. dovepress.com

Proteomic analyses have further detailed the molecular responses of neural cells to venlafaxine. In NCCIT cell-derived neurons, venlafaxine treatment led to the up-regulation of proteins such as growth factor beta-3 (TGF-β3), dihydropyrimidinase-like 3 (DPYSL3), and pyruvate (B1213749) kinase (PKM). nih.gov Concurrently, it decreased the expression of prolyl 4-hydroxylase (P4HB), ubiquitin-conjugating enzyme E2K (HIP2), and plastin (B1167529) 3 (T-plastin). nih.gov

Table 2: Molecular Effects of Venlafaxine in Neuronal Cell Culture Models

| Cell Line | Observed Effect | Signaling Pathway/Molecular Target |

|---|---|---|

| SH-SY5Y | Increased promoter activity | BDNF promoter IV |

| SH-SY5Y | Decreased neurite outgrowth | Not Specified |

| SH-SY5Y | Alleviation of hypoxia-induced apoptosis | Wnt/β-catenin signaling pathway |

| NCCIT-derived neurons | Upregulation of protein expression | TGF-β3, DPYSL3, PKM |

| NCCIT-derived neurons | Downregulation of protein expression | P4HB, HIP2, T-plastin |

Animal Models of Neurological and Behavioral Phenotypes

Forced Swim Test (FST) and Stress Response Models

The Forced Swim Test (FST) is a widely used behavioral paradigm in rodents to screen for potential antidepressant activity. youtube.comyoutube.com The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. nih.govmdpi.com A reduction in the duration of immobility is interpreted as an antidepressant-like effect. youtube.com

In a study using a model of chronic behavioral despair in mice, which involved a 7-day forced swimming regimen, treatment with venlafaxine (5 and 10 mg/kg) was found to significantly reduce the immobility period. nih.gov This effect was accompanied by an anti-anxiety-like effect and an improvement in locomotor activity. nih.gov These findings suggest that venlafaxine can effectively counteract the behavioral consequences of chronic stress in this animal model.

Investigations into Neuroinflammation and Nitric Oxide Pathways

Neuroinflammation and the nitric oxide (NO) pathway are increasingly recognized for their roles in the pathophysiology of neurological disorders. mdpi.com Preclinical studies have explored the effects of venlafaxine on these systems.

In a study utilizing BV-2 microglial cells, venlafaxine demonstrated a mild inhibitory effect on the production of nitric oxide (NO) when the cells were stimulated with lipopolysaccharide (LPS). nih.gov A marginal inhibition of NO release was observed only at a high concentration of 100 µmol/l. nih.gov Despite this modest effect on NO production, the study highlighted venlafaxine's inhibitory effect on superoxide (B77818) generation, which could contribute to preventing the detrimental effects of oxidative and nitrosative stress. nih.gov

Research in a mouse model of chronic behavioral despair has suggested that the protective effects of venlafaxine may involve the modulation of nitric oxide. nih.gov In this study, treatment with venlafaxine attenuated oxidative damage by reducing lipid peroxidation and nitrite (B80452) concentration. nih.gov Furthermore, pretreatment with L-NAME (a nitric oxide synthase inhibitor) potentiated the protective effect of venlafaxine, while L-arginine (a nitric oxide precursor) reversed it. nih.gov This provides evidence for the involvement of nitric oxide modulation in the mechanism of action of venlafaxine. nih.gov

Studies on Brain-Derived Neurotrophic Factor (BDNF) and Signaling Pathways

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov A substantial body of preclinical evidence indicates that venlafaxine can modulate BDNF levels and its associated signaling pathways.

Studies in rats have shown that chronic administration of venlafaxine increases the expression of BDNF in the hippocampus and frontal cortex. nih.govresearchgate.net One study found that venlafaxine treatment upregulated BDNF expression in the hippocampus of stressed rats. nih.gov Another investigation reported enhanced cortical BDNF protein levels after 21 days of venlafaxine administration. researchgate.net